
1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil is a chemical compound that belongs to the class of uracil derivatives It is characterized by the presence of a chloro group, a butoxy group, and a fluorine atom attached to the uracil ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and 3-chloro-4-butoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the compound is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil can undergo various chemical reactions, including:
Substitution Reactions: The chloro and butoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and uracil derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. Additionally, it may interact with DNA and RNA, affecting their synthesis and function. The exact pathways and molecular targets involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar uracil structure but lacking the chloro and butoxy groups.
1-(3-Chloro-4-methoxybenzyl)-5-fluorouracil: A related compound with a methoxy group instead of a butoxy group.
1-(3-Chloro-4-ethoxybenzyl)-5-fluorouracil: Another similar compound with an ethoxy group.
Uniqueness
1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.
属性
CAS 编号 |
67473-59-0 |
|---|---|
分子式 |
C15H16ClFN2O3 |
分子量 |
326.75 g/mol |
IUPAC 名称 |
1-[(4-butoxy-3-chlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16ClFN2O3/c1-2-3-6-22-13-5-4-10(7-11(13)16)8-19-9-12(17)14(20)18-15(19)21/h4-5,7,9H,2-3,6,8H2,1H3,(H,18,20,21) |
InChI 键 |
BBERNCTZQYWDPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
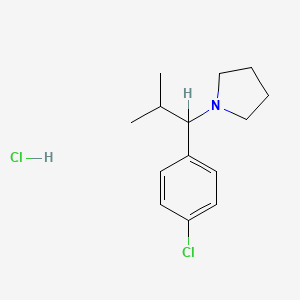

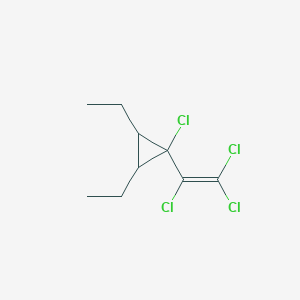

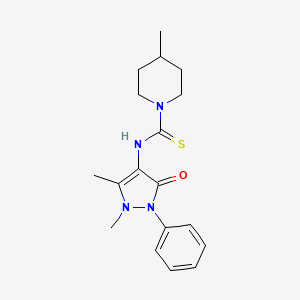
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
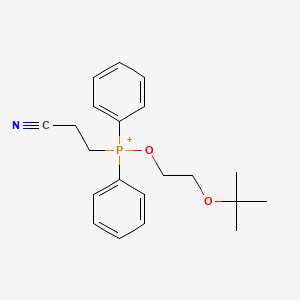

![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
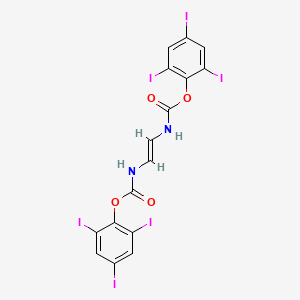

![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)

